
4-(2-Keto-1-benzimidazolinyl)piperidine
Overview
Description
4-(2-Keto-1-benzimidazolinyl)piperidine (KBIP) is a benzimidazole-piperidine hybrid compound with a molecular formula of C₁₂H₁₃N₃O. It features a piperidine ring linked to a benzimidazolinone moiety via a ketone group at the 2-position. KBIP derivatives are synthesized via nucleophilic substitution reactions between this compound and various acyl halides, yielding compounds with distinct substituents (e.g., halogen, methoxy, adamantane) that modulate bioactivity .
Preparation Methods
The synthesis of 4-(2-Keto-1-benzimidazolinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-Amino-1-Boc-piperidine with benzimidazolone derivatives . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Keto-1-benzimidazolinyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
-
ORL1 Receptor Agonism :
- 4-(2-Keto-1-benzimidazolinyl)piperidine acts as an agonist for the ORL1 receptor, which is implicated in various physiological processes, including pain modulation, anxiety regulation, and neuroprotection. The activation of this receptor has been associated with analgesic effects that may have fewer psychological side effects compared to traditional opioids .
-
Therapeutic Uses :
- Analgesic and Anti-inflammatory : The compound has shown promise as a potential analgesic agent. It may be effective in treating conditions characterized by pain and inflammation by modulating neurogenic inflammation pathways .
- Neuroprotective Effects : Research indicates that compounds targeting the ORL1 receptor may provide neuroprotection, making them candidates for treating neurodegenerative diseases such as Alzheimer's and other dementias .
- Anti-anxiety and Anti-hypertensive : The compound's ability to influence anxiety levels suggests its potential use in managing anxiety disorders. Additionally, it may have applications in controlling blood pressure through its effects on the nervous system .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Various studies have explored modifications to enhance potency and selectivity for the ORL1 receptor:
- Chemical Modifications : Alterations in the piperidine ring or the benzimidazole moiety can significantly impact the compound's binding affinity and functional activity at the ORL1 receptor. For instance, substituents on the piperidine nitrogen or variations in the carbon chain length can yield compounds with improved pharmacological profiles .
- Combinatorial Synthesis : Advances in solid-phase combinatorial synthesis have facilitated the rapid generation of analogs for SAR studies, allowing researchers to efficiently identify promising candidates for further development .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
- Analgesic Activity : A study demonstrated that specific analogs exhibited significant analgesic properties in animal models, suggesting their potential utility in pain management therapies .
- Neuroprotective Applications : Research indicated that compounds related to this compound could mitigate neuronal damage in models of neurodegeneration, providing a basis for further exploration in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(2-Keto-1-benzimidazolinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. For example, it may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
KBIP derivatives and structurally related benzimidazolylpiperidine analogs exhibit variable biological activities depending on substituent chemistry. Below is a comparative analysis of key compounds:
Structural and Pharmacological Profiles
Table 1: Key Derivatives of 4-(2-Keto-1-Benzimidazolinyl)Piperidine
Table 2: Physicochemical Properties
Compound | Melting Point (°C) | Solubility (DMSO) | Molecular Weight |
---|---|---|---|
2 | 204 ± 0.7 | High | 385.85 |
3 | 177.15 ± 1.55 | Moderate | 420.47 |
4 | 295 ± 1 | Low | 401.53 |
10 | 251 ± 1 | High | 437.45 |
Structure-Activity Relationships (SAR)
Adamantane Substituent (Compound 4) :
- The bulky adamantane group enhances lipophilicity and target binding, contributing to its dual IC₅₀ values (57.619 µM for HeLa; 7.06 µg/mL for Leishmania) .
- This substituent likely improves membrane permeability and resistance to metabolic degradation.
Chloro Substituents (Compounds 9, 10) :
- Chlorine at the benzoxazine ring (Compound 10) reduces leishmanial activity threefold compared to Compound 4 but improves anticancer potency (IC₅₀ = 27.235 µM) due to enhanced electrophilicity .
- Chloromethyluracil (Compound 9) shows moderate cytotoxicity but negligible antiparasitic effects, suggesting substituent position impacts target specificity.
Methoxy Groups (Compound 3) :
- Electron-donating methoxy groups improve solubility and parasite membrane interaction, yielding an IC₅₀ of 23.24 µg/mL against Leishmania .
Mechanistic Insights
- Anticancer Activity : KBIP derivatives induce concentration-dependent apoptosis in HeLa cells, as evidenced by reduced fluorescence in CellTiter Blue assays . Compound 10’s low IC₅₀ (27.235 µM) correlates with its ability to disrupt mitochondrial function .
Biological Activity
Overview
4-(2-Keto-1-benzimidazolinyl)piperidine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a piperidine ring with a benzimidazolinone moiety, which contributes to its diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 20662-53-7
- Molecular Weight : 219.27 g/mol
- Melting Point : 183-185 °C
The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
This compound primarily acts as an agonist of the ORL1 receptor (nociceptin receptor), which is implicated in several physiological processes including pain modulation, anxiety regulation, and neuroprotection . The binding of this compound to the ORL1 receptor triggers downstream signaling pathways that can lead to analgesic effects and other therapeutic outcomes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation : As an ORL1 receptor agonist, it modulates nociceptin signaling pathways, influencing pain perception and emotional responses .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Some derivatives have shown significant cytotoxic effects against HeLa cells, indicating potential for development as an anticancer agent.
- Leishmanicidal Activity : The compound has been investigated for its efficacy against Leishmania species, suggesting possible applications in treating leishmaniasis.
- Neuroprotective Effects : Its role as an ORL1 receptor agonist positions it as a candidate for treating neurodegenerative diseases and conditions associated with neuronal damage .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study assessing the cytotoxic effects of various benzimidazolinyl-piperidine derivatives, this compound demonstrated a notable IC value against HeLa cells. This finding suggests that modifications to the piperidine structure can enhance anticancer activity, warranting further exploration into structure-activity relationships (SAR) for optimizing efficacy.
Pharmacokinetics
Current data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound is limited. However, preliminary studies suggest that its solid state at room temperature and melting point characteristics may influence its solubility and bioavailability in biological systems.
Safety and Toxicology
While specific toxicity data for this compound are not extensively documented, ongoing studies are essential to evaluate its safety profile. Understanding the compound's interaction with biological systems will be critical for its potential therapeutic applications.
Future Directions
The exploration of this compound's biological activity is still evolving. Future research should focus on:
- Detailed pharmacokinetic profiling to understand its behavior in vivo.
- Expanding the investigation into its potential applications in treating various diseases beyond cancer and leishmaniasis.
- Exploring derivative compounds to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Keto-1-benzimidazolinyl)piperidine and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. Equimolar this compound is refluxed with phenacyl halides (e.g., 2-bromo-4′-fluoroacetophenone) in methanol for 2 hours at 25°C. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol/diethyl ether). Structural confirmation employs HR-EI-MS, HR-FABMS, ¹H/¹³C-NMR, and FT-IR .
Q. How is structural characterization of this compound derivatives performed?
High-resolution mass spectrometry (HR-EI-MS, HR-FABMS) confirms molecular formulas. NMR (¹H/¹³C) identifies substituent positions and ring conformations. FT-IR detects functional groups (e.g., carbonyl stretches at ~1624 cm⁻¹). UV spectra (e.g., λmax 207–281 nm in methanol) provide electronic transition data .
Q. What in vitro biological screening models are used to assess anticancer activity?
HeLa cells are treated with derivatives (10–100 µM) for 48 hours. Anti-proliferation is quantified via MTT assay, with IC₅₀ values calculated using ED50V10 Excel. Compounds showing >50% inhibition at 100 µM undergo dose-response validation (triplicate experiments) .
Advanced Research Questions
Q. How do substituent variations impact the structure-activity relationship (SAR) of this compound derivatives?
Substituents at the acetophenone moiety (e.g., 4-fluoro, 4-chloro, or adamantyl groups) modulate cytotoxicity. For example, compound 4 (adamantyl-substituted) exhibits IC₅₀ < 50 µM in HeLa cells, while unsubstituted analogs show reduced activity. Electron-withdrawing groups enhance cellular uptake and target binding .
Q. What mechanistic approaches can elucidate the anticancer mode of action?
Apoptosis induction is assessed via Annexin V/PI staining and caspase-3/7 activation assays. Mitochondrial membrane potential disruption (JC-1 dye) and ROS generation (DCFH-DA probe) are quantified. Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., PI3K/AKT) .
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardization using CLSI guidelines and factorial design (e.g., varying pH, temperature) isolates critical variables. Meta-analysis of IC₅₀ values normalizes data across labs .
Q. What strategies optimize selectivity between cancerous and non-cancerous cells?
Parallel screening in normal cell lines (e.g., HEK-293) identifies selective derivatives. Molecular docking against cancer-specific targets (e.g., tubulin, topoisomerase II) prioritizes compounds with high binding affinity. Pharmacophore modeling excludes analogs with off-target liabilities .
Q. How are analytical challenges in purity assessment addressed?
HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (>95% purity threshold). Residual solvents (methanol, acetone) are detected via GC-MS. Chiral purity is verified using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. What computational tools predict pharmacokinetic properties of derivatives?
SwissADME estimates logP (lipophilicity), GI absorption, and BBB permeability. Molecular dynamics simulations (GROMACS) assess stability in biological membranes. CYP450 inhibition is predicted via DeepCYP .
Q. How can synergistic effects with existing chemotherapeutics be evaluated?
Combination index (CI) analysis (Chou-Talalay method) determines synergism (CI < 1) or antagonism (CI > 1). Dose matrices (e.g., 4×4) test derivatives with doxorubicin or paclitaxel. Mechanistic synergy is validated via Western blot (e.g., enhanced PARP cleavage) .
Q. Methodological Notes
- Toxicity Profiling : Use in vivo xenograft models (e.g., BALB/c mice) for lead compounds. Monitor body weight, organ histopathology, and hematological parameters .
- Patent Landscapes : Review USPTO/EPO patents (e.g., US 5,468,756) for prior art on benzimidazolinyl-piperidine scaffolds to avoid IP conflicts .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like Zenodo .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBAMHAURJNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057679 | |
Record name | Benzimidazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-53-7 | |
Record name | 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2'-oxobenzimidazolin-1'-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP0AED2PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.